molecular formula C10H6N2Na2O8S2 B12671672 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt CAS No. 83949-47-7

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt

Cat. No.: B12671672
CAS No.: 83949-47-7
M. Wt: 392.3 g/mol
InChI Key: KYTPKZPXPUPICJ-UHFFFAOYSA-L
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Description

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H6N2Na2O8S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of amino, nitro, and disulphonic acid groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt typically involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder in hydrochloric acid is commonly used for reduction reactions.

    Substitution: Sulfonyl chlorides and amines are used in substitution reactions to form various derivatives.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, sulfonamides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the nitro group can participate in redox reactions, and the sulfonic acid groups can enhance solubility and reactivity. These interactions enable the compound to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Aminonaphthalene-1,5-disulphonic acid: Similar structure but lacks the nitro group.

    6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Different position of amino and sulfonic acid groups.

    3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains a hydroxyl group instead of an amino group.

Uniqueness

3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is unique due to the presence of both amino and nitro groups along with disulphonic acid groups. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.

Properties

CAS No.

83949-47-7

Molecular Formula

C10H6N2Na2O8S2

Molecular Weight

392.3 g/mol

IUPAC Name

disodium;3-amino-7-nitronaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8N2O8S2.2Na/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20;;/h1-4H,11H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2

InChI Key

KYTPKZPXPUPICJ-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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